molecular formula C10H20O B13201222 1-Ethyl-2,4,4-trimethylcyclopentan-1-ol

1-Ethyl-2,4,4-trimethylcyclopentan-1-ol

Cat. No.: B13201222
M. Wt: 156.26 g/mol
InChI Key: VXIXCVYAFFQMMK-UHFFFAOYSA-N
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Description

1-Ethyl-2,4,4-trimethylcyclopentan-1-ol is an organic compound with the molecular formula C10H20O. It is a cyclopentanol derivative characterized by the presence of an ethyl group and three methyl groups attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4,4-trimethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2,4,4-trimethylcyclopentanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-ethyl-2,4,4-trimethylcyclopentanone. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,4,4-trimethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-ethyl-2,4,4-trimethylcyclopentanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction of the alcohol can lead to the formation of 1-ethyl-2,4,4-trimethylcyclopentane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

Scientific Research Applications

1-Ethyl-2,4,4-trimethylcyclopentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-2,4,4-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Methyl-2,4,4-trimethylcyclopentan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-2,4-dimethylcyclopentan-1-ol: Similar structure but with one less methyl group.

    1-Ethyl-2,4,4-trimethylcyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness: 1-Ethyl-2,4,4-trimethylcyclopentan-1-ol is unique due to its specific combination of substituents on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-ethyl-2,4,4-trimethylcyclopentan-1-ol

InChI

InChI=1S/C10H20O/c1-5-10(11)7-9(3,4)6-8(10)2/h8,11H,5-7H2,1-4H3

InChI Key

VXIXCVYAFFQMMK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC1C)(C)C)O

Origin of Product

United States

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